molecular formula C21H19Br2NO2 B12038997 Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12038997
M. Wt: 477.2 g/mol
InChI Key: CUXZNZLZJIHTER-UHFFFAOYSA-N
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Description

Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a brominated quinoline derivative characterized by a quinoline core substituted at positions 2 and 6 with brominated aryl groups and a pentyl ester at position 2. Its molecular formula is C₂₅H₂₁Br₂NO₃, with a molecular weight of 539.22 g/mol (estimated from and ). The compound’s structure combines electron-withdrawing bromine substituents, which enhance stability and influence reactivity, with a lipophilic pentyl ester moiety that improves membrane permeability .

Synthetic routes for related quinoline-4-carboxylates often involve Pd-catalyzed cross-coupling (e.g., A³-coupling) or condensation reactions. For example, describes a solvent-free, high-yield (95%) synthesis of 6-bromo-2-(4-bromophenyl)-4-phenylquinoline via A³-coupling of 4-bromobenzaldehyde, 4-bromoaniline, and phenylacetylene.

Properties

Molecular Formula

C21H19Br2NO2

Molecular Weight

477.2 g/mol

IUPAC Name

pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C21H19Br2NO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-7-15(22)8-6-14)24-19-10-9-16(23)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3

InChI Key

CUXZNZLZJIHTER-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.

    Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): Used for ester hydrolysis.

Major Products Formed

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Oxidized or Reduced Quinoline Compounds: Formed through oxidation or reduction reactions.

    Carboxylic Acid Derivatives: Formed through ester hydrolysis.

Scientific Research Applications

Cancer Therapeutics

Research indicates that Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate acts as an inhibitor of SIRT3 (Sirtuin 3), a protein implicated in cellular metabolism and aging processes. Its inhibition may provide therapeutic avenues for conditions associated with dysregulated cellular metabolism, particularly cancer. Studies have shown that derivatives of quinoline-4-carboxylic acid exhibit significant antiproliferative effects against cancer cell lines.

Mechanism of Action : Molecular docking studies suggest that this compound effectively binds to SIRT3, occupying critical hydrophobic pockets within the active site and forming key interactions with amino acid residues. This binding is crucial for understanding how structural modifications can enhance binding affinity and selectivity for specific targets.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar quinoline derivatives have shown promising results against various bacterial strains, indicating potential as scaffolds for novel antibacterial agents .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundBrominated quinoline derivativeSIRT3 inhibitor
6-Bromoquinoline-4-carboxylic acidNo alkoxy groupAntiproliferative effects
2-(4-Bromophenyl)quinoline-4-carboxylic acidLacks ester functionalitySimilar target inhibition
Pentyl 6-chloro-2-(4-bromophenyl)quinoline-4-carboxylateChlorinated variantPotentially different activity profile

The unique combination of bromination and pentoxy substitution in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives, including this compound. Notable findings include:

  • Antiproliferative Effects : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxic activity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma), with IC50 values comparable to established chemotherapeutic agents .
  • Molecular Hybridization Approaches : Research focusing on hybrid compounds combining quinolone structures with other pharmacophores has shown enhanced biological activities, suggesting that modifications can lead to improved efficacy against cancer and microbial infections .

Mechanism of Action

The mechanism of action of Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and quinoline core play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among quinoline-4-carboxylate derivatives include:

  • Ester group modifications: Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (): Features a shorter ethyl ester and a styryl group at position 2. The styryl substituent introduces conjugation, altering electronic properties and crystal packing (dihedral angle: 25.44° between quinoline and phenyl rings) . Methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate (): A methyl ester with a methyl group at position 4. 2-(4-Bromophenyl)-2-oxoethyl ester derivatives (): These contain a ketone-functionalized ester group (e.g., 2-(4-bromophenyl)-2-oxoethyl), which may increase hydrogen-bonding capacity and crystallinity .
  • Halogenation patterns: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (): Replaces bromine with chlorine at the 4-position of the phenyl ring. Chlorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and alter binding affinities in biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate C₂₅H₂₁Br₂NO₃ 539.22 Pentyl ester, 4-bromophenyl, 6-Br Not reported
Ethyl 6-bromo-2-[(E)-styryl]quinoline-4-carboxylate () C₂₀H₁₆BrNO₂ 382.24 Ethyl ester, styryl group Not reported
Methyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate () C₁₈H₁₄BrNO₂ 356.21 Methyl ester, 4-bromophenyl, 6-Me Not reported
2-(4-Bromophenyl)-2-oxoethyl ester () C₂₅H₁₇Br₂NO₃ 539.22 Oxoethyl ester, 4-bromophenyl, 6-Br Not reported
  • Lipophilicity : The pentyl ester in the target compound increases logP compared to methyl or ethyl esters, favoring lipid solubility and oral bioavailability .
  • Thermal Stability: Bromine substituents enhance thermal stability, as evidenced by high decomposition temperatures in related brominated quinolines .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Ester carbonyl stretches appear at ~1690–1715 cm⁻¹ (e.g., 1690 cm⁻¹ in ), while styryl C=C stretches occur at ~1628 cm⁻¹ .
  • Crystallography: Ethyl 6-bromo-2-styrylquinoline-4-carboxylate () crystallizes in the orthorhombic Pbca space group with hydrogen-bonded chains along the b-axis, a feature absent in bulkier esters like the pentyl derivative .

Biological Activity

Pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Br2NO2C_{18}H_{18}Br_2NO_2. The compound features a quinoline backbone with two bromine substituents and a pentyl ester group, which enhance its lipophilicity and biological reactivity. The presence of the carboxylate functional group allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile compound in medicinal chemistry.

This compound has been identified as an inhibitor of SIRT3 (Sirtuin 3), an enzyme involved in cellular metabolism and regulation of aging processes. Inhibition of SIRT3 can lead to altered metabolic pathways, making this compound a candidate for therapeutic interventions in metabolic disorders and cancer .

Key Mechanisms:

  • Enzyme Inhibition : Binds to SIRT3, occupying hydrophobic pockets within its active site, thereby inhibiting its activity.
  • Antiproliferative Effects : Demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential use in cancer therapy .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
SIRT3 Inhibition Modulates cellular metabolism; potential therapeutic target for metabolic disorders.
Antiproliferative Effects Significant effects against cancer cell lines, indicating potential in oncology.
Antibacterial Activity Some derivatives have shown effectiveness against bacterial strains such as S. aureus.

Case Studies and Research Findings

  • Inhibition Studies : Research has shown that derivatives of quinoline-4-carboxylic acid exhibit significant antiproliferative effects against leukemic cell lines. For example, molecule P6 demonstrated potent inhibitory activity with an IC50 value indicating effective concentration for half-maximal inhibition .
  • Molecular Docking Studies : These studies suggest that this compound binds effectively to SIRT3, providing insights into how structural modifications could enhance binding affinity and selectivity for specific targets .
  • Comparative Analysis : A comparative study highlighted the unique pharmacological profile of this compound against other quinoline derivatives. Its specific combination of bromination and pentoxy substitution may confer distinct properties that enhance its biological activity compared to analogs like 6-bromoquinoline-4-carboxylic acid.

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